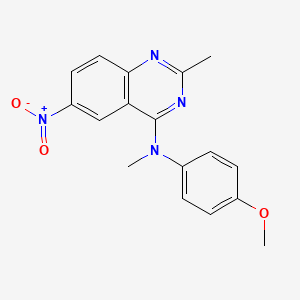
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine typically involves the reaction of 2-amino-5-nitrobenzoic acid with 4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by methylation using methyl iodide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives and substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827031-44-7 |
|---|---|
Molekularformel |
C17H16N4O3 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C17H16N4O3/c1-11-18-16-9-6-13(21(22)23)10-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3 |
InChI-Schlüssel |
GUSPBKJDCQYMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















